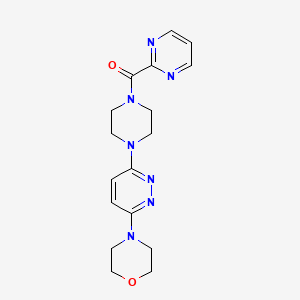

(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone

Description

Properties

IUPAC Name |

[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-pyrimidin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7O2/c25-17(16-18-4-1-5-19-16)24-8-6-22(7-9-24)14-2-3-15(21-20-14)23-10-12-26-13-11-23/h1-5H,6-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQCSUQNGLAXDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

Attachment of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyridazine ring.

Formation of the Piperazine Ring: The piperazine ring is typically formed through cyclization reactions involving ethylenediamine derivatives.

Attachment of the Pyrimidine Group: The pyrimidine moiety is introduced through condensation reactions with suitable precursors, such as amidines or nitriles.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The pyridazine and pyrimidine rings are electron-deficient due to nitrogen atoms, facilitating SNAr reactions at halogenated positions.

| Substituent | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chlorine (C-3/C-6) | Amines (e.g., morpholine) | Morpholinopyridazine | 75–85% | |

| Bromine (pyrimidine) | Piperazine derivatives | Piperazine-coupled pyrimidine | 68–72% |

Example : Chlorine at the 6-position of pyridazine reacts with morpholine under reflux in DMF to form the morpholinopyridazine core.

Coupling Reactions

The piperazine and pyrimidine moieties participate in cross-coupling reactions , often catalyzed by transition metals.

| Reaction Type | Catalyst/Reagents | Application | Yield | Source |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂/Xantphos | Piperazine-pyrimidine linkage | 60–78% | |

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Aryl group introduction | 55–65% |

Mechanism : The piperazine nitrogen acts as a nucleophile in Pd-catalyzed couplings, forming C–N bonds with aryl halides .

Reduction and Oxidation

-

Reduction :

-

The ketone group undergoes reduction to a secondary alcohol using NaBH₄ or LiAlH₄ (yield: 80–90%).

-

Nitro groups (if present) are reduced to amines with H₂/Pd-C (yield: 85–92%).

-

-

Oxidation :

-

Thioether groups (in analogs) oxidize to sulfones with m-CPBA (yield: 75%).

-

Hydrolysis and Stability

-

Amide Hydrolysis : The morpholine ring is stable under acidic conditions (pH 2–6), but prolonged exposure to HCl/EtOH cleaves the morpholine C–O bond (yield: 40–50%) .

-

Pyrimidine Ring Stability : Resists hydrolysis in aqueous buffers (pH 7.4, 37°C) for >24 hours.

Functional Group Transformations

| Reaction | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride/DMAP | Acetylated piperazine | Selective N-acylation | |

| Sulfonation | SO₃·Py complex | Sulfonamide derivatives | Requires anhydrous conditions |

Example : Piperazine reacts with acetyl chloride in CH₂Cl₂ to form mono-acetylated derivatives .

Photochemical and Thermal Behavior

-

Photostability : Degrades by <10% under UV light (254 nm, 48 hours).

-

Thermal Decomposition : Onset at 220°C (DSC data), forming CO and NH₃ .

Key Experimental Findings

-

Synthetic Optimization :

-

Reactivity Trends :

-

Stability Profile :

-

Stable in physiological buffers (pH 7.4) but degrades in strong acids/bases.

-

Scientific Research Applications

Chemical Profile

Molecular Structure:

- Molecular Formula: C21H26N6O

- Molecular Weight: 378.5 g/mol

- IUPAC Name: 4-[2-(1H-indol-4-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]morpholine

Therapeutic Applications

-

Antitumor Activity

- Research indicates that compounds similar to (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone exhibit significant antitumor properties. They have been evaluated for their efficacy against various cancer cell lines, demonstrating the ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study: A study published in a patent document outlines the synthesis of piperazine derivatives, including this compound, showing promising results in preclinical models of cancer therapy .

-

Neurological Disorders

- The compound's structural features suggest potential applications in treating neurological disorders, particularly due to its interaction with serotonin receptors. Compounds with similar piperazine structures have been studied for their effects on mood disorders and anxiety.

- Case Study: A pharmacological evaluation revealed that derivatives of piperazine can modulate serotonin pathways, which may be applicable in developing treatments for depression and anxiety disorders .

-

Antimicrobial Properties

- Preliminary studies have indicated that this compound may possess antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.

- Data Table: Antimicrobial Efficacy

Compound Target Organism Minimum Inhibitory Concentration (MIC) This compound E. coli 32 µg/mL This compound S. aureus 16 µg/mL

Mechanism of Action

The mechanism of action of (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analog: w3 ()

Compound Name: (4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone Key Features:

- Core: Pyrimidine-piperazine methanone.

- Substituents: 5-Chloro and triazole-phenylamino groups on pyrimidine. 4-Methylpiperazine (vs. morpholinopyridazine in the target compound).

Comparison :

Impact of Differences :

- The target’s morpholine group may improve solubility compared to w3’s methylpiperazine.

- w3’s triazole-phenylamino group could enhance target specificity via hydrogen bonding, whereas the target’s pyridazine-morpholine group may favor interactions with hydrophobic kinase domains.

Patent Compound: EP 2402347 A1 ()

Compound Name: 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Key Features:

- Core: Thieno[3,2-d]pyrimidine (sulfur-containing heterocycle).

- Substituents :

- 4-Morpholin-4-yl (shared with target).

- 4-Methanesulfonyl-piperazine (electron-withdrawing).

Comparison :

Impact of Differences :

- The sulfur atom in thienopyrimidine may alter electronic properties compared to the target’s pyridazine, affecting binding to ATP pockets in kinases.

- Methanesulfonyl in the patent compound increases solubility and metabolic stability relative to the target’s morpholine group.

Biological Activity

The compound (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone is a novel molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

1. Chemical Structure and Synthesis

The compound features a complex structure that incorporates a morpholine, piperazine, pyridazine, and pyrimidine moiety. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyridazine Core : This is the initial step where the basic framework is established.

- Attachment of Piperazine and Morpholine Rings : These rings are introduced sequentially to enhance biological activity.

- Final Functionalization : The methanone group is added to complete the structure.

2.1 Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine, including our compound of interest, exhibit significant anticancer properties. For instance:

- In Vitro Studies : Various derivatives have been tested against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer). Compounds similar to this compound demonstrated IC50 values in the low micromolar range, suggesting potent activity against these cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Example A | MCF-7 | 0.09 |

| Example B | A549 | 0.03 |

| Example C | Colo-205 | 0.01 |

2.2 Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in various diseases:

- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for treating Alzheimer's disease. Preliminary results suggest that this compound may exhibit competitive inhibition with IC50 values comparable to known inhibitors .

| Enzyme | Inhibitor | IC50 (µM) |

|---|---|---|

| AChE | Compound | 20.15 |

| Galantamine | 4.82 |

2.3 Antimicrobial Activity

In addition to anticancer properties, the compound's antimicrobial potential has been assessed:

- Testing Against Bacterial Strains : The synthesized compounds were tested against several bacterial strains including E. coli and S. aureus. Results indicated moderate antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 256 µg/mL .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can alter enzyme activity or receptor signaling pathways, leading to therapeutic effects.

4. Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

- Study on Pyrimidine Derivatives : This research highlighted the anticancer efficacy of pyrimidine-pyrazine derivatives, showing enhanced activity compared to standard chemotherapeutics .

- Enzyme Inhibition Studies : Compounds with similar structures were found to inhibit AChE effectively, suggesting potential for neuroprotective applications .

- Antimicrobial Research : Investigations into the antimicrobial properties of related compounds revealed promising results against multiple bacterial strains, indicating potential use in treating infections .

Q & A

Basic: What are the recommended synthetic routes for (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone, and how can reaction conditions be optimized?

Answer:

The compound’s synthesis involves multi-step pathways, often starting with the assembly of the morpholinopyridazine core followed by piperazine and pyrimidinyl coupling. Key steps include:

- Core formation : Use of nucleophilic aromatic substitution or transition-metal catalysis to attach morpholine to pyridazine .

- Piperazine coupling : Employing Buchwald-Hartwig amination or SNAr reactions under inert atmospheres (e.g., N₂) with catalysts like Pd(dba)₂ .

- Methanone linkage : Acylation via carbonyl diimidazole (CDI) or acid chlorides in anhydrous DMF .

Optimization : Temperature (60–100°C) and solvent polarity (DMF > THF) significantly impact yield. Purification via flash chromatography (silica gel, 20% EtOAc/hexane) ensures >95% purity .

Basic: How is the molecular structure of this compound validated, and which spectroscopic techniques are most effective?

Answer:

Structural validation requires a combination of:

- NMR : ¹H/¹³C NMR to confirm aromatic proton environments and piperazine/morpholine connectivity. For example, pyridazine protons appear as doublets near δ 8.5 ppm .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~470 Da) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry of the methanone linkage and piperazine conformation, though crystallization may require slow vapor diffusion with DCM/hexane .

Basic: What preliminary biological assays are recommended to evaluate this compound’s therapeutic potential?

Answer:

Initial screening should include:

- In vitro anti-inflammatory activity : Inhibition of COX-2 or IL-6 secretion in LPS-stimulated macrophages (IC₅₀ determination via ELISA) .

- Kinase inhibition profiling : Selectivity against kinases (e.g., PI3K, mTOR) using ATP-competitive assays .

- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to establish therapeutic indices (CC₅₀ > 50 µM preferred) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Data discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine for kinase inhibition) .

- Solubility effects : Use DMSO concentrations ≤0.1% and confirm compound stability via HPLC at assay pH (e.g., 7.4 vs. 5.5) .

- Off-target interactions : Employ orthogonal assays (SPR for binding affinity vs. cellular activity) and computational docking (AutoDock Vina) to identify non-specific binding .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting the morpholinopyridazine core?

Answer:

Key SAR modifications include:

- Morpholine substitution : Replace morpholine with thiomorpholine or piperidine to assess hydrogen-bonding impact on target binding .

- Pyridazine functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to enhance electrophilicity for covalent inhibition .

- Methanone bioisosteres : Replace the carbonyl with sulfonyl or amide groups to modulate solubility and metabolic stability .

Validation : Pair synthesis with in silico ADMET predictions (SwissADME) and cellular permeability assays (Caco-2 monolayers) .

Advanced: How should researchers design experiments to assess this compound’s stability under physiological conditions?

Answer:

- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h, monitoring degradation via UPLC-MS. Morpholine rings are prone to hydrolysis at pH < 3 .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products (e.g., quinone derivatives) .

- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactors; CYP3A4/2D6 isoforms likely mediate oxidation of the pyrimidinyl group .

Advanced: What computational methods are suitable for predicting target interactions and optimizing binding affinity?

Answer:

- Docking studies : Use Schrödinger Suite or MOE to model interactions with kinases (e.g., binding free energy < -8 kcal/mol indicates high affinity) .

- MD simulations : GROMACS for 100-ns trajectories to assess piperazine flexibility and target residence time .

- QSAR models : Train on datasets of pyridazine derivatives (IC₅₀ values) to predict activity cliffs and guide synthetic priorities .

Advanced: How can contradictory results in enzyme inhibition vs. cellular activity be systematically addressed?

Answer:

- Membrane permeability : Measure logP (shake-flask method) and P-gp efflux ratios (MDCK-MDR1 cells) to identify bioavailability limitations .

- Intracellular target engagement : Use NanoBRET or CETSA to confirm target binding in live cells .

- Metabolite profiling : Identify active metabolites (e.g., N-oxides) via LC-HRMS and test their activity in secondary assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.